molecular formula C14H13NO B1321700 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone CAS No. 72076-59-6

2-(Pyridin-2-yl)-1-(p-tolyl)ethanone

Cat. No.: B1321700
CAS No.: 72076-59-6
M. Wt: 211.26 g/mol
InChI Key: GSDQHQGFZHVAPE-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-1-(p-tolyl)ethanone is an organic compound that features a pyridine ring and a p-tolyl group connected through an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone typically involves the reaction of 2-bromopyridine with p-tolylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Oxidizing Agent: Pyridinium chlorochromate (PCC) or Jones reagent

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-1-(p-tolyl)ethanone undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution on the pyridine ring using halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2-(Pyridin-2-yl)benzoic acid

    Reduction: 2-(Pyridin-2-yl)-1-(p-tolyl)ethanol

    Substitution: 2-(Pyridin-2-yl)-1-(p-bromotolyl)ethanone

Scientific Research Applications

2-(Pyridin-2-yl)-1-(p-tolyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-1-(p-tolyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)acetophenone
  • 2-(Pyridin-2-yl)-1-phenylethanone
  • 2-(Pyridin-2-yl)-1-(m-tolyl)ethanone

Uniqueness

2-(Pyridin-2-yl)-1-(p-tolyl)ethanone is unique due to the presence of both a pyridine ring and a p-tolyl group, which confer distinct electronic and steric properties. This combination allows for specific interactions in chemical and biological systems that are not possible with other similar compounds.

Properties

IUPAC Name

1-(4-methylphenyl)-2-pyridin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11-5-7-12(8-6-11)14(16)10-13-4-2-3-9-15-13/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDQHQGFZHVAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90605068
Record name 1-(4-Methylphenyl)-2-(pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90605068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72076-59-6
Record name 1-(4-Methylphenyl)-2-(pyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90605068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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